Cas no 2034237-55-1 (1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one)

1-Cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a structurally complex heterocyclic compound featuring a pyridinone core linked to an azetidine moiety via an ether bridge, further functionalized with a cyclopropyl group and a 2,3-dimethoxybenzoyl substituent. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or GPCR modulators due to its rigid, three-dimensional framework. The presence of multiple oxygen-containing functional groups enhances solubility and binding interactions, while the cyclopropyl group may contribute to metabolic stability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and development.
1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one structure
2034237-55-1 structure
Product Name:1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
CAS No:2034237-55-1
MF:C21H24N2O5
MW:384.425665855408
CID:5550046
PubChem ID:91814877
Update Time:2025-06-15

1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-4-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one
    • F6473-8575
    • 2034237-55-1
    • AKOS025317164
    • 1-cyclopropyl-4-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one
    • 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
    • Inchi: 1S/C21H24N2O5/c1-13-9-15(10-19(24)23(13)14-7-8-14)28-16-11-22(12-16)21(25)17-5-4-6-18(26-2)20(17)27-3/h4-6,9-10,14,16H,7-8,11-12H2,1-3H3
    • InChI Key: UZKMNBFSBVZABC-UHFFFAOYSA-N
    • SMILES: O(C1=CC(N(C(C)=C1)C1CC1)=O)C1CN(C(C2C=CC=C(C=2OC)OC)=O)C1

Computed Properties

  • Exact Mass: 384.16852187g/mol
  • Monoisotopic Mass: 384.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 68.3Ų

1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-8575-1mg
1-cyclopropyl-4-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one
2034237-55-1 90%+
1mg
$81.0 2023-07-05

1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one Related Literature

Additional information on 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Comprehensive Analysis of 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS No. 2034237-55-1)

The compound 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS No. 2034237-55-1) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This molecule combines a pyridinone core with a cyclopropyl group and a 2,3-dimethoxybenzoyl-substituted azetidine moiety, making it a promising candidate for drug discovery. Researchers are particularly interested in its kinase inhibition properties, which align with current trends in targeting signal transduction pathways for disease treatment.

In recent years, the scientific community has focused on small-molecule modulators of cellular processes, and this compound fits perfectly into this paradigm. Its azetidine-3-yloxy linker provides structural rigidity, while the dimethoxybenzoyl group may contribute to enhanced binding affinity. These characteristics make it relevant to ongoing discussions about precision medicine and targeted therapy, which dominate current biomedical research. The presence of both hydrogen bond acceptors and lipophilic regions in its structure suggests good drug-like properties, a hot topic in ADMET prediction studies.

The pyridin-2(1H)-one scaffold is particularly noteworthy as it appears in several clinically approved drugs. This has led to increased search engine queries about "pyridinone derivatives in drug development" and "azetidine-containing pharmaceuticals". The compound's 6-methyl substitution pattern may influence its metabolic stability, a crucial factor in medicinal chemistry optimization strategies. Current literature suggests that such heterocyclic compounds show promise in addressing drug resistance challenges, a major concern in modern therapeutics.

From a synthetic chemistry perspective, the 1-cyclopropyl group introduces interesting stereoelectronic effects that could modulate the molecule's bioavailability. This aligns with frequent searches about "cyclopropyl in drug design" and "conformationally restricted analogs". The compound's molecular weight and polar surface area fall within ranges typically associated with good blood-brain barrier permeability, making it potentially valuable for central nervous system targets.

Recent patent analyses reveal growing interest in similar azetidine-pyridinone hybrids, particularly for inflammatory disorders and neurodegenerative conditions. The 2,3-dimethoxybenzoyl moiety might confer selectivity advantages, addressing current demands for specific kinase inhibitors with reduced off-target effects. These aspects correlate with trending searches about "next-generation kinase inhibitors" and "selective small-molecule therapeutics".

In computational studies, the compound's 3D pharmacophore features suggest potential interactions with various biological targets. The azetidin-3-yloxy linker's spatial orientation may enable unique binding modes, a subject of numerous "structure-activity relationship" studies. Its logP value and solubility parameters indicate favorable physicochemical properties, important considerations in today's fragment-based drug discovery approaches.

The scientific community continues to investigate 1-cyclopropyl-4-((1-(2,3-dimethoxybenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one through various high-throughput screening platforms. Its structural complexity presents both challenges and opportunities in process chemistry development, reflecting current industry priorities in scalable synthesis of novel heterocycles. As research progresses, this compound may emerge as a valuable chemical probe or lead compound in multiple therapeutic areas.

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